molecular formula C18H24ClNOS B162460 N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride CAS No. 128959-28-4

N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride

Cat. No. B162460
CAS RN: 128959-28-4
M. Wt: 337.9 g/mol
InChI Key: NCAPSIOMQAOOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B-cell malignancies. TAK-659 has been shown to have potential as a therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

TAK-659 selectively targets BTK, a key signaling molecule in N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and function. Upon N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride activation, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by TAK-659 blocks N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling and induces apoptosis in B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to selectively inhibit BTK with high potency and specificity. Inhibition of BTK by TAK-659 leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cell malignancies. In addition, TAK-659 has been shown to induce apoptosis in B-cell lines and primary CLL cells.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its high potency and specificity for BTK. This allows for the selective inhibition of N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling in B-cell malignancies, while minimizing off-target effects. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of TAK-659 as a therapeutic agent for B-cell malignancies. One potential direction is the combination of TAK-659 with other targeted agents, such as venetoclax, which has shown efficacy in CLL and MCL. Another direction is the development of TAK-659 as a first-line therapy for CLL and MCL, either as a single agent or in combination with other agents. Finally, further preclinical and clinical studies are needed to fully understand the potential of TAK-659 as a therapeutic agent for B-cell malignancies.

Synthesis Methods

TAK-659 can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the reaction of 2-bromo-4-methoxythiophenol with 2-mercaptoaniline to form 2-(2-methoxyphenylthio)aniline. This intermediate is then reacted with 2-bromo-1-(dimethylamino)propane to form N,N-dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine. Finally, this compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that TAK-659 inhibits N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling and induces apoptosis in B-cell lines. In vivo studies in mouse models of CLL and MCL have demonstrated that TAK-659 significantly reduces tumor burden and prolongs survival.

properties

CAS RN

128959-28-4

Molecular Formula

C18H24ClNOS

Molecular Weight

337.9 g/mol

IUPAC Name

1-[2-(2-methoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;hydrochloride

InChI

InChI=1S/C18H23NOS.ClH/c1-14(19(2)3)13-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20-4;/h5-12,14H,13H2,1-4H3;1H

InChI Key

NCAPSIOMQAOOPK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)N(C)C.Cl

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)N(C)C.Cl

synonyms

Benzeneethanamine, 2-((2-methoxyphenyl)thio)-N,N,alpha-trimethyl-, hyd rochloride

Origin of Product

United States

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